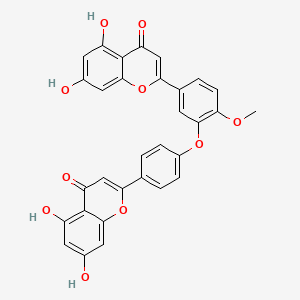

4'-O-Methylochnaflavone

Description

4'-O-Methylochnaflavone has been reported in Lonicera japonica, Ochna jabotapita, and Ochna integerrima with data available.

Properties

IUPAC Name |

2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-38-24-7-4-16(26-14-23(37)31-21(35)10-18(33)12-29(31)41-26)8-27(24)39-19-5-2-15(3-6-19)25-13-22(36)30-20(34)9-17(32)11-28(30)40-25/h2-14,32-35H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQWQWSKFNQAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964303 | |

| Record name | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49619-87-6 | |

| Record name | 4'-O-Methylochnaflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049619876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC363258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-O-METHYLOCHNAFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CC5WCJ7A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of 4'-O-Methylochnaflavone in Lonicera japonica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 4'-O-Methylochnaflavone, a bioactive biflavonoid found in Lonicera japonica (Japanese Honeysuckle). Drawing upon current scientific literature, this document outlines the foundational flavonoid biosynthesis pathway, proposes a putative pathway for the formation of this compound, presents quantitative data on relevant flavonoid constituents in L. japonica, and details the experimental protocols utilized in their analysis.

Introduction to Flavonoid Biosynthesis in Lonicera japonica

Lonicera japonica is a rich source of a diverse array of secondary metabolites, including a significant number of flavonoids. These compounds are responsible for many of the plant's medicinal properties, including its anti-inflammatory, antiviral, and antioxidant activities.[1] The biosynthesis of these flavonoids begins with the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA. This molecule then enters the flavonoid-specific pathway, leading to the formation of various flavonoid classes.

General Flavonoid Biosynthesis Pathway

The initial steps of flavonoid biosynthesis are well-established and lead to the formation of key intermediates that serve as precursors for a wide variety of flavonoid structures. The pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions.

Diagram of the General Flavonoid Biosynthesis Pathway

Caption: General flavonoid biosynthesis pathway leading to the formation of apigenin and luteolin.

Putative Biosynthesis Pathway of this compound

While the complete biosynthetic pathway of this compound in Lonicera japonica has not been fully elucidated, a putative pathway can be proposed based on the known chemistry of biflavonoid formation. This pathway involves the oxidative coupling of two flavonoid monomers, apigenin and luteolin, to form the ochnaflavone backbone, followed by a methylation step.

The proposed steps are:

-

Synthesis of Monomers: The general flavonoid pathway produces the precursor molecules apigenin and luteolin.

-

Oxidative Coupling: Apigenin and luteolin undergo oxidative coupling to form a C-O-C ether linkage between their B-rings, resulting in the formation of ochnaflavone. This reaction is likely catalyzed by a peroxidase or a similar oxidase enzyme.

-

Methylation: The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of the ochnaflavone molecule. This reaction is catalyzed by a specific S-adenosyl-L-methionine-dependent O-methyltransferase (OMT).

Diagram of the Putative this compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway for this compound from apigenin and luteolin.

Quantitative Data of Flavonoids in Lonicera japonica

The concentration of flavonoids in Lonicera japonica can vary depending on the developmental stage of the flower, the specific cultivar, and the extraction method used. The following tables summarize quantitative data for key flavonoids, including the precursors to this compound.

Table 1: Luteolin Content in Different Varieties of Lonicera Flower Buds

| Variety | Luteolin Content (%) | Relative Standard Deviation (RSD) |

| Baiyun | 0.0264 | 0.0079 |

| Jin Cui Lei | 0.0573 | 0.0053 |

| Yin Cui Lei | 0.0347 | 0.0010 |

| Common Species | 0.0394 | 0.0073 |

| Common Species (after flowering) | 0.0197 | 0.0031 |

Data sourced from a study on Lonicera macranthoides, a closely related species also used as "Flos Lonicerae".

Table 2: Chlorogenic Acid and Luteolin Content at Different Flowering Stages with Methanol Extraction

| Flowering Stage | Chlorogenic Acid (mg/g DW) | Luteolin (mg/g DW) |

| Microwave (3 min) | 42.96 | 1.22 |

DW: Dry Weight. Data indicates the highest yield obtained with a specific extraction method.[2]

Table 3: Quantification of Flavonoids in Lonicera japonica Extracts by HPLC-DAD

| Compound | Linearity Range (μg/mL) | r² | LOD (μg/mL) | LOQ (μg/mL) |

| Luteolin | 1.0-200 | >0.9988 | 1.11-3.18 | 3.33-9.54 |

| Rutin | 1.0-200 | >0.9988 | 1.11-3.18 | 3.33-9.54 |

| Hyperoside | 1.0-200 | >0.9988 | 1.11-3.18 | 3.33-9.54 |

| Lonicerin | 1.0-200 | >0.9988 | 1.11-3.18 | 3.33-9.54 |

| Quercetin | 1.0-200 | >0.9988 | 1.11-3.18 | 3.33-9.54 |

LOD: Limit of Detection, LOQ: Limit of Quantification. This table summarizes the validation parameters of an analytical method.[3]

Experimental Protocols

This section details the methodologies for the extraction, quantification, and characterization of flavonoids from Lonicera japonica, as well as a general protocol for enzyme assays relevant to the biosynthesis of this compound.

Flavonoid Extraction and Quantification by HPLC-DAD

Objective: To extract and quantify flavonoids, including luteolin, from Lonicera japonica plant material.

Methodology:

-

Sample Preparation: Dried and powdered plant material (e.g., flower buds) is accurately weighed.

-

Extraction: The sample is extracted with a suitable solvent, such as methanol or a methanol-water mixture. Microwave-assisted extraction can be employed to enhance efficiency.[2]

-

Filtration and Dilution: The extract is filtered through a 0.22 μm filter and appropriately diluted for HPLC analysis.[4]

-

HPLC Analysis:

-

Column: A reversed-phase C18 column (e.g., Luna C18, 5μm, 4.6mm×150mm) is used.[3]

-

Mobile Phase: A gradient elution is typically employed, consisting of an aqueous solution with a small percentage of acid (e.g., 0.1% trifluoroacetic acid or 0.4% phosphoric acid) and an organic solvent like acetonitrile or methanol.[2][3]

-

Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at a specific wavelength, typically around 330-350 nm for flavonoids.[4][5]

-

Quantification: The concentration of each flavonoid is determined by comparing its peak area to a calibration curve generated from authentic standards.[3]

-

Diagram of the HPLC Quantification Workflow

Caption: Workflow for the quantification of flavonoids in Lonicera japonica using HPLC-DAD.

General Protocol for Flavonoid O-Methyltransferase (OMT) Enzyme Assay

Objective: To determine the catalytic activity of a putative OMT involved in the methylation of ochnaflavone.

Methodology:

-

Enzyme Source: The OMT enzyme can be a purified recombinant protein expressed in a heterologous system (e.g., E. coli) or a crude protein extract from Lonicera japonica tissues.[6]

-

Reaction Mixture: A typical reaction mixture includes:

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2-12 hours).[7][8]

-

Reaction Termination: The reaction is stopped by adding an equal volume of an organic solvent like methanol.[7]

-

Product Analysis: The reaction products are analyzed by HPLC or LC-MS/MS to identify and quantify the methylated flavonoid.[6] The identity of the product can be confirmed by comparing its retention time and mass spectrum to that of an authentic standard of this compound.

Conclusion

The biosynthesis of this compound in Lonicera japonica is a multi-step process that begins with the well-established general flavonoid pathway to produce the monomeric precursors, apigenin and luteolin. A putative pathway suggests that these monomers then undergo oxidative coupling to form ochnaflavone, which is subsequently methylated by an O-methyltransferase to yield the final product. While direct enzymatic evidence for the latter steps in L. japonica is still forthcoming, this proposed pathway provides a solid framework for future research. The quantitative data and experimental protocols presented in this guide offer valuable resources for scientists and researchers working on the isolation, characterization, and potential biotechnological production of this and other bioactive compounds from Lonicera japonica. Further investigation into the specific enzymes responsible for the oxidative coupling and methylation will be crucial for a complete understanding of this biosynthetic pathway.

References

- 1. Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. heraldopenaccess.us [heraldopenaccess.us]

- 3. e-nps.or.kr [e-nps.or.kr]

- 4. Antioxidant and anti-inflammatory activities of Lonicera japonica Thunb. var. sempervillosa Hayata flower bud extracts prepared by water, ethanol and supercritical fluid extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maxapress.com [maxapress.com]

- 8. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

The Biflavonoid 4'-O-Methylochnaflavone: A Technical Guide to its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of the biflavonoid 4'-O-Methylochnaflavone in various medicinal plants. It consolidates available data on its presence, outlines general methodologies for its extraction and isolation, and explores its potential mechanism of action through the modulation of key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring biflavonoid, a class of polyphenolic compounds characterized by the linkage of two flavonoid moieties. Biflavonoids are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of this compound in various traditional medicinal plants suggests its potential contribution to their therapeutic effects. Understanding its distribution in the plant kingdom, refining methods for its isolation and quantification, and elucidating its molecular mechanisms of action are crucial steps in harnessing its therapeutic potential.

Natural Occurrence of this compound

This compound has been identified in several medicinal plants, primarily within the genera Lonicera and Ochna. While its presence has been confirmed, comprehensive quantitative data on its concentration in these plant sources remains limited in publicly available literature.

Table 1: Medicinal Plants Reported to Contain this compound

| Plant Species | Family | Common Name(s) | Plant Part(s) |

| Lonicera japonica Thunb. | Caprifoliaceae | Japanese Honeysuckle, Jin Yin Hua | Flower buds |

| Ochna integerrima (Lour.) Merr. | Ochnaceae | Yellow Mai Flower, Mickey Mouse Plant | Stem bark, Roots |

| Ochna jabotapita L. | Ochnaceae | - | Not specified |

Experimental Protocols: A Generalized Approach

Detailed, validated protocols for the specific quantification of this compound are not extensively documented. However, based on established methods for the isolation and analysis of flavonoids and biflavonoids from plant matrices, a generalized workflow can be proposed.

Extraction

-

Plant Material Preparation: Air-dry the relevant plant parts (e.g., flower buds, stem bark) at room temperature and grind them into a fine powder.

-

Solvent Extraction: Macerate or sonicate the powdered plant material with a suitable organic solvent. Methanol or ethanol are commonly used for the extraction of flavonoids. A typical ratio would be 1:10 (plant material:solvent, w/v).

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification

A multi-step chromatographic approach is generally required to isolate this compound from the crude extract.

-

Initial Fractionation (Column Chromatography):

-

Stationary Phase: Silica gel is a common choice for the initial separation of compounds based on polarity.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Further Purification (Preparative HPLC):

-

Column: A reversed-phase C18 column is often used for the fine purification of flavonoids.

-

Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and acetonitrile or methanol is a common mobile phase system.

-

Detection: A UV-Vis detector set at a wavelength between 280 and 350 nm can be used to monitor the elution of the compound.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Structure Elucidation and Quantification

-

Structure Confirmation: The identity of the isolated compound should be confirmed using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the complete chemical structure.

-

-

Quantitative Analysis (HPLC-UV/DAD or UPLC-MS/MS):

-

Method Validation: A validated analytical HPLC or UPLC method is required for accurate quantification. This involves establishing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using a purified standard of this compound.

-

Sample Analysis: Prepare extracts from the plant material and analyze them using the validated method to determine the concentration of this compound.

-

Potential Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound is currently limited, studies on structurally similar compounds and related biflavonoids provide strong indications of its potential anti-inflammatory mechanisms.

Inhibition of the NF-κB Signaling Pathway (Proposed)

Research on 4-O-methylhonokiol, a biphenolic compound with structural similarities to this compound, has demonstrated its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.

Furthermore, studies on flavonoids isolated from Ochna integerrima suggest that they may exert their anti-inflammatory effects by interacting with the Toll-like receptor 4 (TLR4)/MD-2 complex. TLR4 is an upstream receptor that, upon activation by lipopolysaccharide (LPS), triggers a signaling cascade leading to the activation of NF-κB. It is plausible that this compound may act at this level or further downstream to suppress NF-κB activation.

Conclusion and Future Directions

This compound is a promising biflavonoid found in several medicinal plants with a history of traditional use for inflammatory conditions. While its presence is documented, there is a clear need for further research to establish validated quantitative methods to determine its concentration in these plant sources. Elucidating the precise molecular mechanisms of its anti-inflammatory action, particularly through direct investigation of its effects on the NF-κB and other relevant signaling pathways, will be crucial for its development as a potential therapeutic agent. Future studies should focus on the targeted isolation and quantification of this compound, followed by in-depth in vitro and in vivo pharmacological evaluations to confirm its therapeutic potential.

Mass spectrometry fragmentation pattern of 4'-O-Methylochnaflavone

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4'-O-Methylochnaflavone

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Fragmentation Pattern

This compound is a biflavonoid composed of two flavone units linked by an ether bond. Its mass spectrometric fragmentation is expected to be dominated by the cleavage of this ether linkage, as well as characteristic fragmentations of the flavonoid skeleton and the methoxy group. Both positive and negative ion modes provide complementary structural information.

In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is the precursor ion. The primary fragmentation pathways for biflavonoids of this type involve the cleavage of the C-ring at the 0/4 position, a diagnostic feature for amentoflavone-type biflavones in both positive and negative ion modes.[1] The presence of methoxyl groups typically leads to the consecutive loss of methyl groups.[1]

For C-O linked biflavonoids, the most characteristic fragmentation is the rupture of the connecting C-O bond.[1] Additionally, losses of C₂H₂O and C₃O₂ are more likely to occur in C-O linked biflavonoids.[1]

In positive ion mode, flavonoids commonly exhibit neutral losses of H₂O and CO.[2] The presence of a methoxy group consistently leads to the radical loss of a methyl group (CH₃•).[2][3]

Key Predicted Fragmentation Reactions:

-

Ether Bond Cleavage: The primary fragmentation is the scission of the C-O-C ether bond that links the two flavone moieties. This will result in fragment ions corresponding to the individual flavonoid units.

-

Loss of Methyl Radical: A characteristic fragmentation for methoxylated flavonoids is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-H-15]⁻ ion.[4]

-

Retro-Diels-Alder (RDA) Fragmentation: The flavonoid C-ring is susceptible to RDA reactions, which provide valuable information about the substitution pattern of the A and B rings.

-

Neutral Losses: Sequential losses of small neutral molecules such as carbon monoxide (CO) and water (H₂O) are also anticipated.

The following table summarizes the predicted key fragment ions for this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Losses | Interpretation |

| 551.1189 ([M-H]⁻) | 536.0953 | •CH₃ | Loss of a methyl radical from the methoxy group. |

| 551.1189 ([M-H]⁻) | 285.0402 | C₁₅H₉O₅• | Cleavage of the ether bond, resulting in the deprotonated apigenin moiety. |

| 551.1189 ([M-H]⁻) | 266.0555 | C₁₆H₁₀O₅ | Cleavage of the ether bond, resulting in the methoxylated flavonoid moiety. |

| 536.0953 | 508.0998 | CO | Loss of carbon monoxide from the [M-H-CH₃]⁻ ion. |

| 285.0402 | 151.0031 | C₈H₆O₃ | Retro-Diels-Alder fragmentation of the apigenin moiety. |

Experimental Protocols for Flavonoid Analysis by Mass Spectrometry

The following outlines a typical experimental protocol for the analysis of flavonoids using Liquid Chromatography-Mass Spectrometry (LC-MS), based on common practices found in the literature.

2.1. Sample Preparation

Plant material is typically dried and ground into a fine powder. Extraction is commonly performed using methanol or a methanol/water mixture, often with the aid of sonication to enhance efficiency. The resulting extract is then centrifuged and filtered through a 0.22 µm filter before injection into the LC-MS system.

2.2. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is most commonly used for the separation of flavonoids.

-

Mobile Phase: A gradient elution is typically employed, using a binary solvent system such as:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

Gradient: A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage over 20-40 minutes to elute compounds with increasing hydrophobicity.

2.3. Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique for flavonoids, and it can be operated in both positive and negative ion modes.

-

Mass Analyzer: A variety of mass analyzers can be used, including Quadrupole Time-of-Flight (QTOF), Ion Trap (IT), and Orbitrap systems. High-resolution mass spectrometry (HRMS) is particularly valuable for accurate mass measurements and elemental composition determination.

-

Fragmentation: Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns. Collision-Induced Dissociation (CID) is the most common method for inducing fragmentation. The collision energy is a critical parameter that is optimized to achieve informative fragment spectra.

Visualizing Fragmentation and Workflows

3.1. Predicted Fragmentation Pathway of this compound

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

3.2. Experimental Workflow for LC-MS Analysis of Flavonoids

Caption: General experimental workflow for the analysis of flavonoids using LC-MS.

References

An In-depth Technical Guide to 4'-O-Methylochnaflavone: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylochnaflavone is a naturally occurring biflavonoid compound that has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, it shares a characteristic polyphenolic structure that is often associated with antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its putative role in cellular signaling pathways.

Physical and Chemical Properties

This compound is a biflavonoid, meaning it is composed of two flavonoid moieties linked together. It has been isolated from various plant sources, including Lonicera japonica (Japanese honeysuckle) and Ginkgo biloba[1]. The compound presents as a light green to green solid powder.[2] While comprehensive experimental data is not widely available, the following tables summarize its key physical and chemical characteristics based on available information and computational predictions.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Appearance | Light green to green solid | [1][2] |

| Molecular Formula | C₃₁H₂₀O₁₀ | [3][4][5][6] |

| Molecular Weight | 552.48 g/mol | [1][2][5][7] |

| Monoisotopic Mass | 552.10564683 Da | [4][6] |

| Predicted Boiling Point | 830.5 ± 65.0 °C | ChemicalBook |

| Predicted Density | 1.545 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 6.49 ± 0.40 | ChemicalBook |

| Solubility | DMSO: < 1 mg/mL (insoluble or slightly soluble)H₂O: < 0.1 mg/mL (insoluble) | [3] |

| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [8] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | [4][6] |

| CAS Number | 49619-87-6 | [1][3][5][7] |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O | [1][3][4][6] |

| InChIKey | PRQWQWSKFNQAOG-UHFFFAOYSA-N | [4][6] |

Spectral Data

-

¹H and ¹³C NMR: The NMR spectra of this compound are expected to be complex due to the large number of aromatic protons and carbons. The ¹H NMR spectrum would likely show signals in the aromatic region (δ 6.0-8.0 ppm), a methoxy signal (around δ 3.8-4.0 ppm), and signals for the hydroxyl protons. The ¹³C NMR spectrum would display numerous signals for the aromatic carbons, carbonyl carbons (around δ 180 ppm), and the methoxy carbon (around δ 55-60 ppm).

-

UV-Vis Spectroscopy: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For this compound, Band I, representing the B-ring absorption, is expected in the 320-385 nm region, while Band II, from the A-ring, is expected in the 250-285 nm range. The exact λmax would be dependent on the solvent used.

-

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak [M]+ at m/z 552. The fragmentation pattern would likely involve cleavages of the ether linkage between the two flavonoid units and retro-Diels-Alder (RDA) fragmentations of the chromone rings, which are characteristic of flavonoids.

Experimental Protocols

Isolation of this compound from Lonicera japonica

The following is a general protocol for the isolation of flavonoids from Lonicera japonica, which can be adapted for the specific isolation of this compound.

1. Extraction:

- Dried and powdered flower buds of Lonicera japonica are extracted with 95% ethanol at room temperature.

- The extraction is typically repeated three times to ensure maximum yield.

- The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Fractionation:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

- The fractions are concentrated, and the ethyl acetate fraction, which is typically rich in flavonoids, is selected for further purification.

3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to column chromatography on silica gel.

- A gradient elution system, such as chloroform-methanol or petroleum ether-acetone, is used to separate the components.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing compounds with similar Rf values are combined.

- Further purification can be achieved using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structure Elucidation:

- The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.

start [label="Dried Lonicera japonica flower buds"];

extraction [label="Ethanol Extraction"];

concentration1 [label="Concentration"];

fractionation [label="Solvent Partitioning\n(Petroleum Ether, Ethyl Acetate, n-Butanol)"];

concentration2 [label="Concentration of Ethyl Acetate Fraction"];

column_chromatography [label="Silica Gel Column Chromatography"];

tlc_monitoring [label="TLC Monitoring"];

hplc [label="Preparative HPLC"];

pure_compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

structure_elucidation [label="Structural Elucidation\n(NMR, MS, UV-Vis)"];

start -> extraction;

extraction -> concentration1;

concentration1 -> fractionation;

fractionation -> concentration2;

concentration2 -> column_chromatography;

column_chromatography -> tlc_monitoring;

tlc_monitoring -> hplc;

hplc -> pure_compound;

pure_compound -> structure_elucidation;

}

Biological Activity and Signaling Pathways

This compound has been reported to suppress mouse lymphocyte proliferation, suggesting potential immunosuppressive or anti-inflammatory activity.[1][3][7] While the specific molecular mechanisms of this compound are not yet fully elucidated, the anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Putative Anti-inflammatory Mechanism via NF-κB and MAPK Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the production of pro-inflammatory cytokines. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways.

-

NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids have been shown to inhibit this pathway by preventing IκB degradation.

-

MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of cellular responses to external stimuli. Activation of these kinases can lead to the expression of inflammatory mediators. Several flavonoids have been demonstrated to inhibit the phosphorylation and activation of MAPKs.

The following diagram illustrates a potential mechanism by which this compound could inhibit inflammation.

Conclusion

This compound is a biflavonoid with potential for further investigation in the fields of pharmacology and drug development. While its physical and chemical properties are not yet fully characterized with extensive experimental data, its known biological activity suggests a promising avenue for research into its anti-inflammatory mechanisms. Further studies are required to elucidate its precise spectral characteristics, solubility, and its specific interactions with cellular signaling pathways. The protocols and information provided in this guide serve as a foundational resource for researchers interested in exploring the scientific and therapeutic potential of this natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,5,6,7,8,3',4'-Heptamethoxyflavone reduces interleukin-4 production in the spleen cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. 4-O-methylascochlorin attenuates inflammatory responses induced by lipopolysaccharide in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 49619-87-6 [amp.chemicalbook.com]

- 6. This compound | C31H20O10 | CID 5384799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Roles of 4′-O-Methylalpinum Isoflavone on Activation of Microglia Induced by Oxysterols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CAS:49619-87-6 | Manufacturer ChemFaces [chemfaces.com]

In Vitro Antioxidant Capacity of 4'-O-Methylochnaflavone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flavonoids and Antioxidant Activity

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. Their chemical structure, characterized by a C6-C3-C6 skeleton, endows them with a range of biological activities, most notably antioxidant properties. The ability of flavonoids to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways makes them promising candidates for the development of therapeutic agents against oxidative stress-related diseases.

4'-O-Methylochnaflavone belongs to the biflavonoid subclass, which are dimers of flavonoid units. The antioxidant potential of flavonoids is primarily attributed to the number and arrangement of hydroxyl groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.

Common In Vitro Antioxidant Capacity Assays

Several spectrophotometric assays are commonly employed to determine the in vitro antioxidant capacity of natural and synthetic compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used and straightforward method to assess the free radical scavenging ability of a compound[1][2][3]. The principle lies in the reduction of the stable DPPH radical, which has a deep violet color in solution, to the non-radical form, DPPH-H, which is pale yellow[2]. The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the antioxidant activity of the sample[3].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color[2][4]. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at approximately 734 nm is used to quantify the antioxidant activity[4].

Quantitative Data on Flavonoid Antioxidant Capacity

As previously stated, specific IC50 values for this compound are not available. The following table presents a summary of IC50 values for other flavonoids from various studies to provide a comparative context for the potential antioxidant activity of such compounds. A lower IC50 value indicates a higher antioxidant potency[5].

| Flavonoid | Assay | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |

| Quercetin | DPPH | 2.51 ± 0.06 | Ascorbic Acid | - |

| Eriodictyol | DPPH | 2.51 ± 0.06 | - | - |

| Eriodictyol | ABTS | 2.14 ± 0.05 | - | - |

| Luteolin | DPPH | ~5 | Ascorbic Acid | ~4.5 |

| Kaempferol | DPPH | ~8 | Ascorbic Acid | ~4.5 |

Note: This data is for illustrative purposes only and does not represent the antioxidant capacity of this compound.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is a generalized procedure based on common laboratory practices[1][2][3].

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound (e.g., this compound)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Sample Solutions: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay:

-

To each well of a 96-well microplate, add 100 µL of the sample solution at different concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of methanol instead of the sample solution.

-

For the blank, add 200 µL of methanol.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Scavenging Assay Protocol

This protocol is a generalized procedure based on established methods[2][4].

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or Ethanol

-

Test compound (e.g., this compound)

-

Positive control (e.g., Trolox or Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample Solutions: Prepare a stock solution of the test compound in a suitable solvent. From the stock solution, prepare a series of dilutions.

-

Assay:

-

To each well of a 96-well microplate, add 10 µL of the sample solution at different concentrations.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

For the control, add 10 µL of the solvent instead of the sample solution.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 6-10 minutes.

-

Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound in the context of its antioxidant activity have not been elucidated, flavonoids, in general, are known to interact with various cellular signaling cascades to exert their antioxidant and anti-inflammatory effects.

General Antioxidant Mechanism of Flavonoids

The primary antioxidant action of flavonoids involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing them. The resulting flavonoid radical is relatively stable due to the delocalization of the unpaired electron across the aromatic rings.

Caption: General mechanism of free radical scavenging by flavonoids.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant capacity of a test compound.

Caption: Workflow for in vitro antioxidant capacity determination.

Conclusion

While direct experimental evidence for the in vitro antioxidant capacity of this compound is currently lacking in the scientific literature, its chemical structure as a biflavonoid suggests it likely possesses significant antioxidant properties. The detailed protocols for the DPPH and ABTS assays provided in this guide offer a robust framework for researchers to experimentally determine its efficacy. Future studies are warranted to isolate or synthesize this compound and thoroughly evaluate its antioxidant potential, including its effects on cellular signaling pathways involved in oxidative stress. Such research would be invaluable for the development of novel, flavonoid-based therapeutic agents.

References

- 1. Bioassay-guided isolation and antioxidant evaluation of flavonoid compound from aerial parts of Lippia nodiflora L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

4'-O-Methylochnaflavone: A Comprehensive Technical Guide on its Biological Origin and Ecological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Methylochnaflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its diverse biological activities and ecological roles. This technical guide provides an in-depth exploration of the botanical origins, biosynthetic pathways, and the multifaceted ecological functions of this compound. Drawing from current scientific literature, this document details its role in plant defense, potential allelopathic interactions, and its impact on various organisms. Furthermore, it outlines key experimental methodologies for its isolation, purification, and biological evaluation. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Biological Origin and Distribution

This compound is a specialized metabolite belonging to the biflavonoid class, characterized by the linkage of two flavonoid moieties. Its natural occurrence has been documented in a variety of plant species, highlighting its evolutionary significance in the plant kingdom.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Lonicera japonica (Japanese Honeysuckle) | Caprifoliaceae | Flowers, Leaves | [1] |

| Ochna jabotapita | Ochnaceae | Leaves | [1] |

| Ochna integerrima (Yellow Mai) | Ochnaceae | Leaves | [1] |

| Ginkgo biloba (Ginkgo Tree) | Ginkgoaceae | Leaves | [2] |

| Ochna beddomei | Ochnaceae | Leaves |

The presence of this compound across different plant families suggests a conserved yet specific biological function. Its concentration can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Biosynthesis of this compound

The biosynthesis of this compound is rooted in the well-established phenylpropanoid pathway, which serves as the precursor for a vast array of plant secondary metabolites. The formation of this biflavonoid involves a series of enzymatic reactions, culminating in the methylation of its parent compound, ochnaflavone.

The biosynthetic journey begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. Through the action of chalcone synthase (CHS), p-coumaroyl-CoA is condensed with three molecules of malonyl-CoA to form naringenin chalcone. This chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone, naringenin, a central intermediate in flavonoid biosynthesis.

Further enzymatic modifications, including hydroxylation and the formation of the biflavonoid backbone of ochnaflavone, occur. The final step in the biosynthesis of this compound is the specific methylation of the 4'-hydroxyl group of one of the flavonoid units of ochnaflavone. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

Ecological Role of this compound

The presence and structural characteristics of this compound suggest its involvement in various ecological interactions, primarily centered around plant defense and communication.

Antimicrobial Defense

Flavonoids are well-documented for their antimicrobial properties, and this compound is likely no exception. These compounds can act as a chemical shield against a broad spectrum of pathogens, including bacteria and fungi. The proposed mechanisms of antimicrobial action for flavonoids include:

-

Disruption of Microbial Membranes: The lipophilic nature of flavonoids allows them to intercalate into microbial cell membranes, leading to increased permeability and leakage of essential intracellular components.

-

Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with the synthesis of DNA and RNA in microbial cells, thereby halting their replication and proliferation.

-

Inhibition of Efflux Pumps: Certain flavonoids can inhibit microbial efflux pumps, which are responsible for expelling antibiotics from the cell. This can potentiate the effects of other antimicrobial compounds.

The methylation of the hydroxyl group in this compound may enhance its stability and lipophilicity, potentially increasing its efficacy as an antimicrobial agent compared to its unmethylated precursor.

Allelopathic Interactions

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds into the environment. Flavonoids are among the classes of compounds known to possess allelopathic properties. While direct evidence for the allelopathic activity of this compound is currently limited, its structural similarity to other allelopathic flavonoids suggests a potential role in inhibiting the germination and growth of competing plant species. This would provide the producing plant with a competitive advantage in its ecosystem.

Interactions with Insects

The interaction between plants and insects is often mediated by a complex array of secondary metabolites. Flavonoids can act as attractants for pollinators or, conversely, as deterrents and toxins to herbivores. The specific role of this compound in insect-plant interactions remains an area for further investigation. Its presence in floral tissues of plants like Lonicera japonica could suggest a role in attracting pollinators, while its accumulation in leaves might serve as a defense mechanism against insect herbivory.

Experimental Protocols

The study of this compound necessitates robust experimental methodologies for its extraction, purification, and biological characterization.

Isolation and Purification

A general workflow for the isolation and purification of this compound from plant material is outlined below.

Detailed Protocol Example (adapted from flavonoid isolation from Ginkgo biloba)

-

Extraction: Dried and powdered plant material (e.g., 20g of Ginkgo biloba leaves) is suspended in a suitable solvent like methanol (100 mL) and subjected to ultrasonication for 60 minutes to enhance extraction efficiency.

-

Hydrolysis (Optional): To cleave glycosidic linkages and obtain the aglycone form, an acid (e.g., 40 mL of 3N HCl) can be added, and the mixture refluxed for 90 minutes.

-

Filtration: The extract is filtered to remove solid plant debris.

-

Chromatographic Separation: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques like counter-current chromatography for separation. A typical reversed-phase HPLC setup would involve a C18 column with a gradient elution using a mobile phase of water (often with a small percentage of formic acid) and acetonitrile.

-

Fraction Collection: Fractions are collected based on the retention time of the target compound, monitored by a UV detector.

-

Purity Assessment and Structural Elucidation: The purity of the isolated compound is assessed by analytical HPLC. Its chemical structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Activity Assay

The antimicrobial potential of this compound can be evaluated using standard microbiological assays.

Table 2: Common Antimicrobial Susceptibility Testing Methods

| Method | Principle | Key Parameters |

| Broth Microdilution | Serial dilution of the compound in liquid growth medium to determine the minimum concentration that inhibits microbial growth. | Minimum Inhibitory Concentration (MIC) |

| Disk Diffusion | A paper disk impregnated with the compound is placed on an agar plate inoculated with the test microorganism. The diameter of the zone of growth inhibition is measured. | Zone of Inhibition (mm) |

| Agar Well Diffusion | A well is created in an inoculated agar plate and filled with a solution of the compound. The diameter of the zone of inhibition is measured. | Zone of Inhibition (mm) |

digraph "Antimicrobial_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];// Nodes Start [label="Prepare Microbial Inoculum", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dilution [label="Serial Dilution of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculation [label="Inoculate Microtiter Plate\nwith Microbe and Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate at Optimal\nGrowth Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Measure Microbial Growth\n(e.g., Optical Density)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Determine Minimum Inhibitory\nConcentration (MIC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Inoculation; Dilution -> Inoculation; Inoculation -> Incubation; Incubation -> Measurement; Measurement -> Result; }

Allelopathy Bioassay

The allelopathic effects of this compound can be assessed by examining its impact on the seed germination and seedling growth of model plant species.

Experimental Setup:

-

Test Species: Seeds of a sensitive indicator species (e.g., lettuce, Lactuca sativa) are used.

-

Treatment: Seeds are germinated in petri dishes on filter paper moistened with different concentrations of this compound dissolved in a suitable solvent (with a solvent-only control).

-

Incubation: The petri dishes are incubated in a controlled environment (temperature, light).

-

Data Collection: After a set period, parameters such as germination percentage, root length, and shoot length are measured.

-

Analysis: The data is statistically analyzed to determine the concentration-dependent inhibitory effects of the compound.

Signaling Pathways and Mechanisms of Action

The biological activities of flavonoids are often attributed to their ability to modulate various cellular signaling pathways. As an antioxidant, this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. ROS are not only damaging at high concentrations but also act as important signaling molecules. By modulating ROS levels, flavonoids can influence pathways involved in plant growth, development, and stress responses.

Furthermore, flavonoids have been shown to interact with various proteins, including enzymes and transcription factors, leading to the modulation of their activity. For instance, the antimicrobial effects of some flavonoids are linked to their ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. The precise molecular targets and signaling pathways affected by this compound are an active area of research.

Conclusion and Future Directions

This compound is a fascinating biflavonoid with a defined biological origin and a potentially significant ecological role. Its presence in various medicinal plants underscores the need for further research into its pharmacological properties. Future studies should focus on:

-

Elucidating the complete biosynthetic pathway and identifying the specific O-methyltransferase responsible for its formation.

-

Quantifying its concentration in different plant tissues and under various environmental stresses to better understand its regulation and ecological significance.

-

Conducting detailed bioassays to confirm its antimicrobial, allelopathic, and insecticidal properties and to determine its effective concentrations.

-

Investigating its molecular mechanisms of action to identify specific cellular targets and signaling pathways.

A deeper understanding of this compound will not only provide valuable insights into plant-environment interactions but may also pave the way for its application in agriculture, as a natural pesticide or herbicide, and in medicine, as a lead compound for drug development.

References

Unveiling the Molecular Architecture of 4'-O-Methylochnaflavone: A Technical Guide to its Structure Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylochnaflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Found in medicinal plants such as Lonicera japonica (Japanese honeysuckle), this complex molecule exhibits promising anticancer properties. Recent studies have identified it as a novel inhibitor of Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1), a key molecular chaperone implicated in the progression of hepatocellular carcinoma. This technical guide provides an in-depth overview of the methodologies and data integral to the structure elucidation and confirmation of this compound, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical Properties

A foundational aspect of structural elucidation is the determination of the compound's basic physicochemical properties.

| Property | Value |

| Molecular Formula | C₃₁H₂₀O₁₀ |

| Molecular Weight | 552.5 g/mol |

| IUPAC Name | 2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O |

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive determination of the intricate structure of this compound necessitates a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes:

-

¹H NMR (Proton NMR): To identify the number and types of protons and their neighboring environments.

-

¹³C NMR (Carbon NMR): To determine the number and types of carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different molecular fragments.

-

-

Illustrative NMR Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting NMR data to piece together the structure of a complex molecule like this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and invaluable information about the fragmentation pattern of a molecule, which aids in confirming the proposed structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Introduction: A dilute solution of the purified compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Ionization: The sample is ionized, forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural clues.

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 553.11293 | 233.5 |

| [M+Na]⁺ | 575.09487 | 243.5 |

| [M-H]⁻ | 551.09837 | 246.3 |

| [M+NH₄]⁺ | 570.13947 | 233.9 |

| [M+K]⁺ | 591.06881 | 243.2 |

Chemical Synthesis and Confirmation

The total synthesis of a natural product serves as the ultimate confirmation of its elucidated structure. While a detailed synthetic route for this compound is not yet widely published, a generalized workflow for the synthesis of complex flavonoids is presented below.

General Synthetic Workflow

Structural confirmation is achieved by comparing the spectroscopic data (NMR, MS) of the synthetic compound with that of the natural isolate. An exact match provides unequivocal proof of the structure.

Biological Activity and Signaling Pathway

As an inhibitor of HSP90AB1, this compound has emerged as a potential therapeutic agent for hepatocellular carcinoma. HSP90AB1 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.

Proposed Signaling Pathway of this compound in Hepatocellular Carcinoma

By inhibiting HSP90AB1, this compound disrupts the chaperoning of these client oncoproteins, leading to their misfolding, ubiquitination, and subsequent degradation by the proteasome. The depletion of these key drivers of cell proliferation and survival ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.

Conclusion

The structural elucidation and confirmation of this compound is a testament to the power of modern analytical techniques. The combination of 1D and 2D NMR spectroscopy, coupled with high-resolution mass spectrometry, provides the necessary tools to unravel the complex architecture of such natural products. Furthermore, the identification of its biological target, HSP90AB1, opens up exciting avenues for the development of novel anticancer therapies. This guide serves as a comprehensive resource for scientists working to harness the therapeutic potential of this promising biflavonoid.

Methodological & Application

Application Notes & Protocols: In Vitro Assessment of the Anti-inflammatory Activity of 4'-O-Methylochnaflavone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] Flavonoids, a class of natural compounds, are known for their potential anti-inflammatory properties.[2] 4'-O-Methylochnaflavone is a specific flavone whose anti-inflammatory capacity warrants investigation. These application notes provide a comprehensive set of protocols to assess the anti-inflammatory activity of this compound in vitro, focusing on its effects on key inflammatory mediators and signaling pathways.

The protocols described herein utilize the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation in vitro.[2][3] Upon stimulation with lipopolysaccharide (LPS), these cells produce a variety of pro-inflammatory molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3] The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, is also upregulated.[4] This document outlines the methodologies to quantify these markers and to investigate the potential modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways by this compound.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density.

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for cytokine and NO assays, shorter times for signaling pathway analysis).

-

Include appropriate controls:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.

-

LPS Control: Cells treated with LPS only.

-

Positive Control: A known anti-inflammatory agent (e.g., Dexamethasone).

-

-

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[5][6]

-

Protocol:

-

After cell treatment, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[7]

-

Incubate at room temperature for 10-15 minutes.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[8][9][10]

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

-

Briefly, the supernatant is added to antibody-coated microplate wells.

-

A biotin-conjugated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

A substrate solution is added to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is measured at 450 nm.

-

Cytokine concentrations are determined from a standard curve.

-

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is used to determine the protein levels of iNOS and COX-2, key enzymes involved in the inflammatory response.[4][11][12][13][14]

-

Protocol:

-

After treatment, lyse the cells and collect the total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Data Presentation

The quantitative data from the described experiments should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

| Concentration (µM) | Cell Viability (%) |

| Vehicle Control | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 97.5 ± 5.1 |

| 10 | 96.3 ± 4.9 |

| 25 | 94.8 ± 5.5 |

| 50 | 92.1 ± 6.0 |

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | NO Production (µM) | % Inhibition |

| Vehicle Control | 2.1 ± 0.3 | - |

| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |

| LPS + this compound (1 µM) | 40.2 ± 3.5 | 12.2 |

| LPS + this compound (5 µM) | 32.5 ± 2.8 | 29.0 |

| LPS + this compound (10 µM) | 21.7 ± 2.1 | 52.6 |

| LPS + this compound (25 µM) | 12.3 ± 1.5 | 73.1 |

| LPS + this compound (50 µM) | 6.8 ± 0.9 | 85.2 |

| LPS + Dexamethasone (10 µM) | 8.1 ± 1.0 | 82.3 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 50.3 ± 5.1 | 35.7 ± 4.2 |

| LPS (1 µg/mL) | 2548.6 ± 150.2 | 1890.4 ± 125.8 |

| LPS + this compound (10 µM) | 1350.1 ± 98.7 | 980.5 ± 85.1 |

| LPS + this compound (25 µM) | 780.4 ± 65.3 | 540.2 ± 50.9 |

| LPS + this compound (50 µM) | 350.9 ± 40.1 | 210.8 ± 25.6 |

| LPS + Dexamethasone (10 µM) | 420.5 ± 45.8 | 280.1 ± 30.2 |

Table 4: Densitometric Analysis of iNOS and COX-2 Protein Expression

| Treatment | iNOS (Relative Density) | COX-2 (Relative Density) |

| Vehicle Control | 0.05 ± 0.01 | 0.08 ± 0.02 |

| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 |

| LPS + this compound (25 µM) | 0.45 ± 0.06 | 0.52 ± 0.07 |

| LPS + this compound (50 µM) | 0.18 ± 0.03 | 0.25 ± 0.04 |

| LPS + Dexamethasone (10 µM) | 0.15 ± 0.02 | 0.20 ± 0.03 |

Mandatory Visualizations

References

- 1. journalajrb.com [journalajrb.com]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. In vitro production of TNFα, IL-6 and sIL-2R in Chinese patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Animal Models to Test the Anti-inflammatory Effects of 4'-O-Methylochnaflavone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for established in vivo animal models to evaluate the anti-inflammatory properties of 4'-O-Methylochnaflavone, a compound of interest for its potential therapeutic effects. The described models, carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced acute lung injury, are widely used and reproducible for screening and mechanistic studies of anti-inflammatory agents.

Carrageenan-Induced Paw Edema Model

This model is a classic and well-characterized assay for acute inflammation.[1][2] Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the evaluation of compounds that interfere with inflammatory mediators.[1][3]

Experimental Protocol

1.1. Animals:

-

Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are commonly used.[3]

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[4]

-

Acclimatize animals for at least one week before the experiment.

1.2. Materials:

-

This compound

-

Carrageenan (lambda, type IV)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

-

Calipers

1.3. Procedure:

-

Grouping and Dosing:

-

Divide animals into the following groups (n=6-8 per group):

-

Vehicle Control

-

This compound (e.g., 10, 25, 50 mg/kg)

-

Positive Control (e.g., Indomethacin, 10 mg/kg)

-

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[4] Administer the positive control as per established protocols.

-

-

Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.[5]

-

-

Measurement of Paw Edema:

-

Data Analysis:

-

Calculate the percentage inhibition of edema using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

Expected Quantitative Data

The following table summarizes hypothetical data for the anti-inflammatory effect of this compound in the carrageenan-induced paw edema model.

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| This compound | 10 | 0.62 ± 0.04 | 27.0 |

| This compound | 25 | 0.45 ± 0.03 | 47.1 |

| This compound | 50 | 0.28 ± 0.02 | 67.0 |

| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |

Experimental Workflow

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

Unraveling the Immunosuppressive Action of Fisetin: A Guide to its Mechanism in Lymphocyte Proliferation

Application Notes and Protocols for Researchers in Immunology and Drug Development

Introduction: The quest for novel immunomodulatory agents with favorable safety profiles is a cornerstone of modern drug discovery. Flavonoids, a class of polyphenolic compounds abundant in fruits and vegetables, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory and immunosuppressive effects. While the specific mechanism of action for many flavonoids, such as 4'-O-Methylochnaflavone, remains to be fully elucidated, comprehensive studies on representative flavonoids can provide a valuable framework for understanding their therapeutic potential. This document focuses on the well-characterized flavonoid, fisetin , as a model compound to delineate the molecular mechanisms underlying the suppression of lymphocyte proliferation, a critical event in the adaptive immune response.

Fisetin (3,3',4',7-tetrahydroxyflavone) has been shown to effectively inhibit the proliferation of T lymphocytes, key orchestrators of cellular immunity. Its mechanism of action involves the modulation of critical signaling pathways that govern T cell activation, cell cycle progression, and survival. These pathways include the Protein Kinase C (PKC) signaling cascade and the downstream transcription factors, Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB). This document provides a detailed overview of these mechanisms, supported by quantitative data, comprehensive experimental protocols, and visual diagrams to facilitate further research and drug development in this area.

Data Presentation

The following tables summarize the quantitative effects of fisetin on key cellular processes involved in lymphocyte proliferation.